Reduced Acidity Compared to Unsubstituted 3-Butenoic Acid
2,2-Dimethylbut-3-enoic acid exhibits a higher predicted pKa (4.42 ± 0.10) than the linear analog 3-butenoic acid (pKa 4.34 at 25 °C) . This 0.08 unit increase, while modest, reflects the electron-donating inductive effect and steric shielding of the gem-dimethyl group, which stabilizes the unionized acid form. In practice, this translates to marginally slower carboxylate formation and altered partitioning behavior in liquid-liquid extractions, which can be exploited for selective separation from less sterically hindered acids.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 4.42 ± 0.10 (predicted) |
| Comparator Or Baseline | 3-Butenoic acid: 4.34 (experimental, 25 °C) |
| Quantified Difference | +0.08 units (higher pKa = weaker acid) |
| Conditions | 25 °C; target compound pKa is a predicted value |
Why This Matters
The higher pKa influences extraction efficiency and reaction rates in aqueous-organic biphasic systems, allowing for optimized work-up protocols when processing mixtures containing both sterically hindered and unhindered acids.
